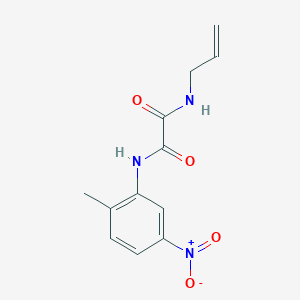

N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide

Description

N1-Allyl-N2-(2-methyl-5-nitrophenyl)oxalamide is an oxalamide-based compound designed for use as a nucleating agent in semi-crystalline biopolymers, particularly polyhydroxyalkanoates (PHAs) like polyhydroxybutyrate (PHB). Its molecular architecture features a rigid oxalamide core with an allyl group (N1-substituent) and a 2-methyl-5-nitrophenyl moiety (N2-substituent). These substituents balance flexibility and hydrogen-bonding capacity, enabling controlled miscibility in polymer melts and phase separation during cooling to promote heterogeneous nucleation . The compound’s thermal behavior, characterized by distinct phase transitions (59.2°C, 147.9°C, and 203.4°C), is attributed to conformational rearrangements of its soft (allyl) and hard (nitrophenyl) segments, as revealed by differential scanning calorimetry (DSC) and solid-state NMR .

Properties

IUPAC Name |

N'-(2-methyl-5-nitrophenyl)-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-3-6-13-11(16)12(17)14-10-7-9(15(18)19)5-4-8(10)2/h3-5,7H,1,6H2,2H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKHVBZXRKZGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of oxalyl chloride with N-allyl-2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Formation of N1-allyl-N2-(2-methyl-5-aminophenyl)oxalamide.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted oxalamides.

Scientific Research Applications

N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyl group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Oxalamide Derivatives

Compound 1 (Diethyl 4,5,14,15-Tetraoxo-3,6,13,16-Tetraazaoctadecane-1,18-Dioate) :

- Features a longer flexible spacer between oxalamide groups.

- Exhibits lower miscibility in PHB melts compared to N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide, resulting in reduced nucleation efficiency at high cooling rates.

- DSC shows three-phase transitions (59.3°C, 146.5°C, and 203.4°C), with hydrogen-bond weakening at 59.3°C and structural reorganization at 146.5°C .

Compound 2 (Diethyl 4,5,10,11-Tetraoxo-3,6,9,12-Tetraazatetradecanedioate) :

Non-Oxalamide Nucleating Agents

Thermal and Crystallization Behavior

Key Metrics for this compound

Comparative Analysis

Miscibility in Melt :

Cooling Rate Tolerance :

Concentration Dependency :

Molecular Design Advantages

- Tailored Hydrogen Bonding : The nitrophenyl group enhances hydrogen-bond strength, stabilizing β-sheet-like assemblies critical for nucleation . Allyl groups provide flexibility, preventing premature phase separation .

- Thermal Tunability : Adjusting spacer length (e.g., Compound 1 vs. 2) modifies Tm and phase separation kinetics, enabling customization for specific polymers .

- Patent Landscape : Oxalamide derivatives are protected under WO 2013156565 A1 and WO 2015022248 A1, highlighting their industrial relevance .

Biological Activity

N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an oxalamide backbone with an allyl group and a 2-methyl-5-nitrophenyl substituent. Its structural formula can be represented as follows:

This unique structure may contribute to its diverse biological activities, particularly in pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of oxalamides possess notable antifungal activity against various pathogens. The effectiveness of this compound can be attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in microorganisms.

Cytotoxicity and Antitumor Activity

In vitro studies have shown that this compound displays cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Caspase activation |

| HeLa | 22.7 | Cell cycle arrest |

| A549 | 18.9 | Apoptotic pathway activation |

A recent investigation revealed that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the allyl group can participate in various chemical reactions, contributing to the compound’s overall activity .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition capabilities. It has been found to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders. Notably, it shows inhibition against certain phosphodiesterases (PDEs), which are crucial for cellular signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antifungal Activity : A study demonstrated that oxalamide derivatives significantly inhibited the growth of Candida species, suggesting their potential use as antifungal agents.

- Cytotoxicity : Another investigation focused on the compound's effects on various cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation.

- Enzyme Interaction : Research has shown that this compound can modulate enzyme activity related to important metabolic pathways, indicating its potential role in treating metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.